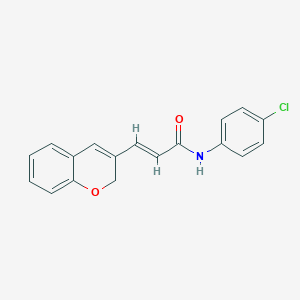

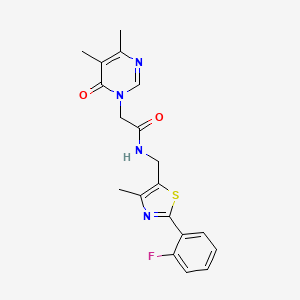

![molecular formula C22H29N5O B2390672 N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902032-04-6](/img/structure/B2390672.png)

N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are nitrogen-containing heterocycles that are structurally similar to natural purines, which are involved in many biological processes .

Molecular Structure Analysis

The molecular structure of this compound would include a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic ring system containing nitrogen atoms. It also has a morpholine ring, a phenyl ring, and a propyl group attached to the core .Applications De Recherche Scientifique

- Application : N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has been identified as a highly potent, brain-penetrant, and selective LRRK2 inhibitor. It shows promise for PD treatment by modulating LRRK2 activity .

- Application : Researchers have explored this compound as a potential candidate for central nervous system (CNS) drug development, aiming to address neurodegenerative disorders like PD .

- Application : A water-soluble multidentate ligand based on a hyperbranched polyester containing 3-(morpholin-4-yl)propionate fragments has been synthesized. Its complex with copper (II) was obtained, demonstrating potential applications in coordination chemistry .

- Research : Scientists continue to investigate the compound’s biological activity and its role in LRRK2-related pathways .

Leucine Rich Repeat Kinase 2 (LRRK2) Inhibition

CNS Drug Development

Multidentate Ligand Design

Biological Activity and Target Identification

Pharmacokinetics and Safety Studies

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.

Mode of Action

It’s suggested that the morpholine ring was in a position to make a nontraditional ch-o hydrogen bond to gly16 . This suggests that the compound may interact with its targets through nontraditional hydrogen bonding.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound’s logp value is 38195, and its logD value is 27806 . These values suggest that the compound is lipophilic, which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have various molecular and cellular effects.

Action Environment

It’s suggested that the compound is brain penetrant , indicating that it can cross the blood-brain barrier. This suggests that the compound’s action, efficacy, and stability may be influenced by factors in the brain environment.

Propriétés

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O/c1-2-7-19-16-21(23-10-6-11-26-12-14-28-15-13-26)27-22(25-19)20(17-24-27)18-8-4-3-5-9-18/h3-5,8-9,16-17,23H,2,6-7,10-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKIWQZCNKZOCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C=NN2C(=C1)NCCCN3CCOCC3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(morpholin-4-yl)propyl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

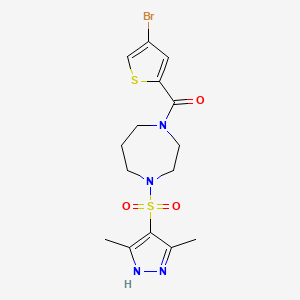

![Cyclohexyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2390589.png)

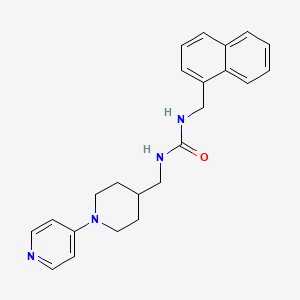

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2390591.png)

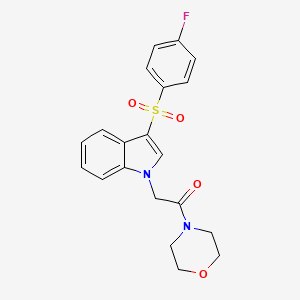

![1-(2,6-dichlorobenzyl)-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2390597.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2390599.png)

![1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390602.png)

![2-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2390608.png)

![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)